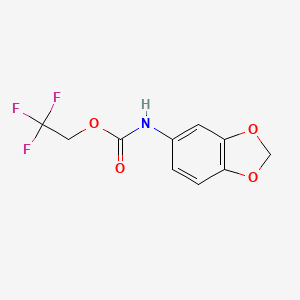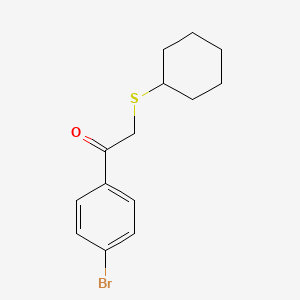
1-(4-Bromophenyl)-2-(cyclohexylsulfanyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-2-(cyclohexylsulfanyl)ethan-1-one, also known as 4-Bromo-2-cyclohexylsulfanyl ethanone, is a chemical compound that has been studied extensively in recent years. It is a derivative of the parent compound ethanone, and has a wide range of uses in scientific research, including in the fields of organic synthesis and biochemistry.
Scientific Research Applications
1-(4-Bromophenyl)-2-(cyclohexylsulfanyl)ethan-1-oneclohexylsulfanyl ethanone has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as it is capable of forming a wide range of organic compounds. It is also used in the synthesis of other compounds, such as drugs, dyes, and fragrances. In addition, it is used in the study of biochemical and physiological processes, as it can be used to study the effects of certain drugs and compounds on the body.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-(cyclohexylsulfanyl)ethan-1-oneclohexylsulfanyl ethanone is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, it is believed to act as an agonist at certain receptors, such as the 5-HT receptor, which is involved in the regulation of serotonin levels in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-Bromophenyl)-2-(cyclohexylsulfanyl)ethan-1-oneclohexylsulfanyl ethanone have been studied extensively in recent years. In general, it is believed to have a wide range of effects on the body, including the inhibition of certain enzymes and the activation of certain receptors. In addition, it is believed to have an effect on the metabolism of drugs and other compounds, as well as an effect on the regulation of serotonin levels in the brain.
Advantages and Limitations for Lab Experiments
1-(4-Bromophenyl)-2-(cyclohexylsulfanyl)ethan-1-oneclohexylsulfanyl ethanone has a number of advantages and limitations for use in lab experiments. One of the main advantages of this compound is that it is relatively easy to obtain and synthesize. In addition, it is relatively stable and can be stored for a long period of time without degradation. However, it can be toxic in high concentrations and should be handled with care.
Future Directions
The potential for further research into 1-(4-Bromophenyl)-2-(cyclohexylsulfanyl)ethan-1-oneclohexylsulfanyl ethanone is vast. In the future, it could be used to study the effects of drugs and compounds on the body, as well as the regulation of serotonin levels in the brain. In addition, it could be used to develop new drugs and compounds, as well as to synthesize a wide range of organic compounds. Finally, it could be used to study the biochemical and physiological effects of certain drugs and compounds, as well as to develop new methods of synthesis.
Synthesis Methods
1-(4-Bromophenyl)-2-(cyclohexylsulfanyl)ethan-1-oneclohexylsulfanyl ethanone can be synthesized through a number of different methods. The most common method involves the reaction of 4-bromobenzene and 2-cyclohexylsulfanyl ethanone in the presence of an acid catalyst. The reaction results in the formation of 4-bromo-2-cyclohexylsulfanyl ethanone, with a yield of approximately 70%. Other methods of synthesis include the reaction of 4-bromobenzene with ethanone in the presence of an acid catalyst, and the reaction of 4-bromobenzene with ethanone and an alkyl halide in the presence of an acid catalyst.
properties
IUPAC Name |
1-(4-bromophenyl)-2-cyclohexylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrOS/c15-12-8-6-11(7-9-12)14(16)10-17-13-4-2-1-3-5-13/h6-9,13H,1-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEBLXAHDQSLPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-2-(cyclohexylsulfanyl)ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[1-Ethyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2783764.png)
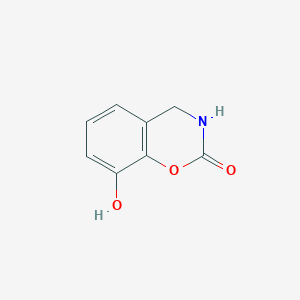
![(E)-3-[3-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2783767.png)
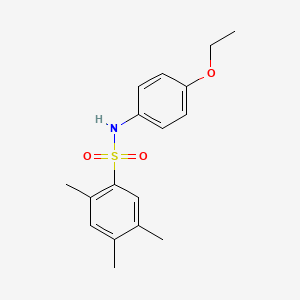
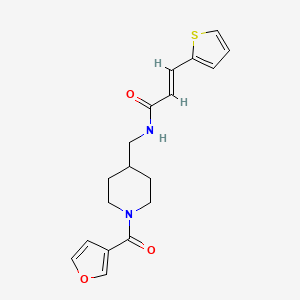
![1-[2-(4-Chlorophenyl)phenyl]ethan-1-amine](/img/structure/B2783772.png)
![(2S)-2-[[(2R)-2-Amino-3-sulfanylpropanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B2783774.png)


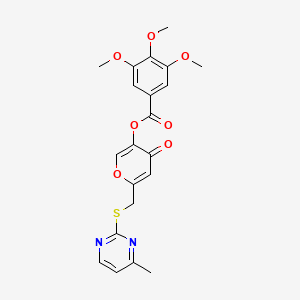
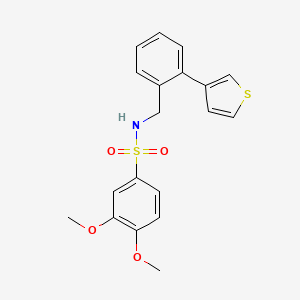
![2-(5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(m-tolyl)acetamide](/img/structure/B2783784.png)
